N,N-diethyl-2-[2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride
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Overview
Description
N,N-diethyl-2-[2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride: is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-[2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]benzimidazole core, followed by the introduction of the 4-methylphenyl group and the N,N-diethylaminoethyl side chain. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, potentially yielding reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents for various diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N,N-diethyl-2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride
- N,N-diethyl-2-[2-(4-fluorophenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride
- N,N-diethyl-2-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride
Uniqueness: The uniqueness of N,N-diethyl-2-[2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-methylphenyl group, in particular, may confer distinct properties compared to other similar compounds with different substituents.
Properties
IUPAC Name |
N,N-diethyl-2-[2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4.ClH/c1-4-24(5-2)14-15-25-20-8-6-7-9-21(20)26-16-19(23-22(25)26)18-12-10-17(3)11-13-18;/h6-13,16H,4-5,14-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMFDNZRASFPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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